4-Aminobutan-2-one
Overview
Description
4-Aminobutan-2-one, also known as 4-amino-2-butanone, is an organic compound with the chemical formula C4H9NO. It is a colorless liquid or white crystalline solid, depending on its state. This compound is soluble in water, alcohol, and ether, making it versatile for various applications . It is commonly used as a chemical reagent, an intermediate in drug synthesis, and in the synthesis of certain fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobutan-2-one is typically synthesized through the amination reaction of 2-butanone. This process involves high temperature and high pressure in the presence of a suitable catalyst . The reaction conditions are crucial to ensure the efficient conversion of 2-butanone to this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade catalysts and reactors designed to handle high temperatures and pressures. Safety measures are paramount due to the toxic and corrosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Aminobutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding oxides or other oxidized products.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Aminobutan-2-one has a wide range of applications in scientific research:
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-aminobutan-2-one exerts its effects involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of specific enzymes. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutan-1-ol: This compound has a similar structure but with a hydroxyl group instead of a ketone group.
4-Aminobutanal: Similar in structure but with an aldehyde group instead of a ketone group.
4-Aminobutan-2-ol: This compound has a hydroxyl group at the second carbon position instead of a ketone group.
Uniqueness
4-Aminobutan-2-one is unique due to its specific functional groups, which confer distinct reactivity and properties. Its ketone group allows for specific types of chemical reactions that are not possible with its analogs, such as 4-aminobutan-1-ol or 4-aminobutanal .
Properties
IUPAC Name |
4-aminobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYXKDAVYFUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574346 | |
Record name | 4-Aminobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23645-04-7 | |
Record name | 4-Aminobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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